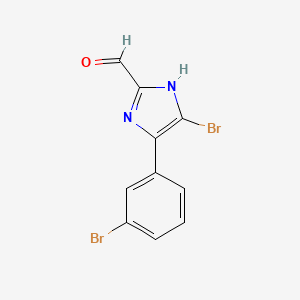![molecular formula C10H7NS B13689457 1H-Benzo[4,5]thieno[2,3-b]pyrrole](/img/structure/B13689457.png)
1H-Benzo[4,5]thieno[2,3-b]pyrrole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Benzo[4,5]thieno[2,3-b]pyrrole is a heterocyclic compound that features a fused ring system consisting of benzene, thiophene, and pyrrole rings
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Benzo[4,5]thieno[2,3-b]pyrrole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-thioxopyridine-3-carbonitrile with suitable reagents to form the desired heterocyclic structure . The reaction conditions often involve the use of bases and solvents such as dimethylformamide (DMF) to facilitate the cyclization process .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials to achieve efficient and cost-effective production.
化学反应分析
Types of Reactions: 1H-Benzo[4,5]thieno[2,3-b]pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the heterocyclic ring system.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of reduced heterocycles.
科学研究应用
1H-Benzo[4,5]thieno[2,3-b]pyrrole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.
作用机制
The mechanism of action of 1H-Benzo[4,5]thieno[2,3-b]pyrrole involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structural modifications of the compound.
相似化合物的比较
Thieno[2,3-b]pyridine: Another heterocyclic compound with similar structural features and applications.
Benzo[4,5]thieno[2,3-b]pyridine: Shares the fused ring system and is used in similar applications.
Uniqueness: 1H-Benzo[4,5]thieno[2,3-b]pyrrole is unique due to its specific ring fusion and electronic properties, which make it particularly suitable for applications in organic electronics and medicinal chemistry. Its ability to undergo various chemical reactions and form diverse derivatives further enhances its versatility and utility in scientific research.
属性
分子式 |
C10H7NS |
|---|---|
分子量 |
173.24 g/mol |
IUPAC 名称 |
3H-[1]benzothiolo[2,3-b]pyrrole |
InChI |
InChI=1S/C10H7NS/c1-2-4-9-7(3-1)8-5-6-11-10(8)12-9/h1-6,11H |
InChI 键 |
MHBACGMHNXFPOK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C3=C(S2)NC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


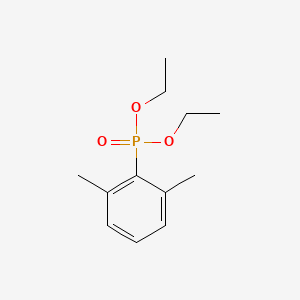
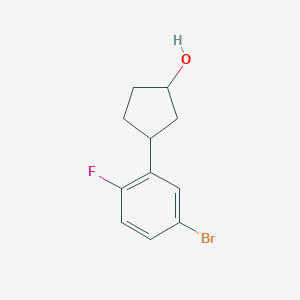


![1-Cyclopropyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B13689395.png)

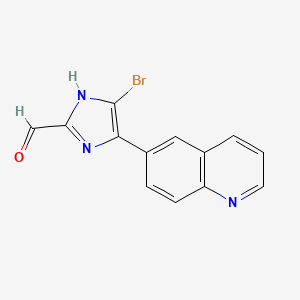

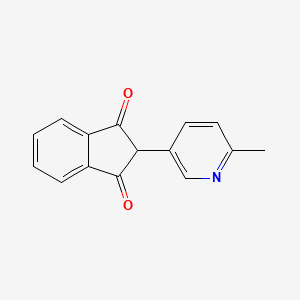

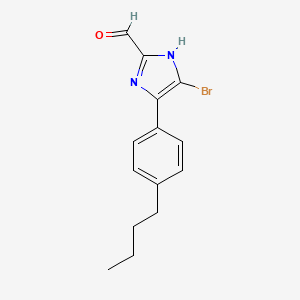

![(R)-[3-(Boc-amino)-4-(methylamino)-4-oxobutyl]dimethylsulfonium Iodide](/img/structure/B13689462.png)
